molecular formula C8H8FNO B1317254 2-Amino-1-(2-fluorophenyl)ethanone CAS No. 736887-62-0

2-Amino-1-(2-fluorophenyl)ethanone

Cat. No. B1317254
M. Wt: 153.15 g/mol
InChI Key: KXAXANGVOLTRLC-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-fluorophenyl)ethanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as “1-(2-Fluorophenyl)ethanone” and is a solid at room temperature .


Molecular Structure Analysis

The molecular weight of “2-Amino-1-(2-fluorophenyl)ethanone” is 153.16 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 .


Physical And Chemical Properties Analysis

“2-Amino-1-(2-fluorophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 189.614g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 2 .

Scientific Research Applications

Synthesis Applications

Novel Schiff Bases Synthesis 2-Amino-1-(2-fluorophenyl)ethanone derivatives have been utilized in the synthesis of novel Schiff bases. These compounds are synthesized using Gewald synthesis technique and treated with 1,3-disubstituted pyrazole-4-carboxaldehyde. The resultant Schiff bases exhibit significant antimicrobial activity, making them valuable in the field of medicinal chemistry (Puthran et al., 2019).

Coupling for Pyrazolopyridines Synthesis The compound has been used in a three-component coupling reaction for synthesizing pyrazolo[3,4-b]pyridines, indicating its versatility in preparing various bicyclic systems like thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines. This method's adaptability makes it suitable for creating combinatorial libraries in drug discovery (Almansa et al., 2008).

Enantioselective Synthesis in Drug Development Enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in developing a CCR5 chemokine receptor antagonist against HIV, involves 2-Amino-1-(2-fluorophenyl)ethanone. This showcases the compound's significance in synthesizing intermediates for crucial medicinal applications (Author not listed, 2022).

Isotope Labeling in Drug Metabolism Studies

Stable Isotope Labeling for Metabolites Identification In drug metabolism studies, stable isotope labeling of 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone, a compound related to 2-Amino-1-(2-fluorophenyl)ethanone, is used. This method facilitates the identification of polar metabolites in complex biological matrices, illustrating the compound's role in enhancing analytical methodologies in pharmacokinetics (Huskey et al., 2016).

Safety And Hazards

“2-Amino-1-(2-fluorophenyl)ethanone” is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAXANGVOLTRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535006
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-fluorophenyl)ethanone

CAS RN

736887-62-0
Record name 2-Amino-1-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Campiani, V Nacci, S Bechelli, SM Ciani… - Journal of medicinal …, 1998 - ACS Publications
The development of a synthetic approach to the novel pyrrolo[2,1-b][1,3]benzothiazepine and its derivatives and their biological evaluation as potential antipsychotic drugs are described…
Number of citations: 73 pubs.acs.org

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